Antanal 1

Description

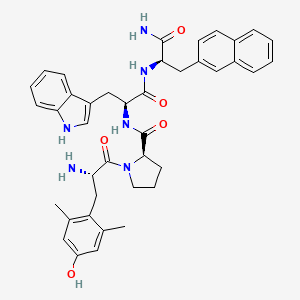

Antanal 1 (3-Amino-adamantan-1-ol) is a structurally unique adamantane derivative characterized by its amino and hydroxyl functional groups attached to the adamantane core. This bicyclic hydrocarbon framework confers exceptional thermal and chemical stability, making adamantane derivatives valuable in pharmaceutical and material science applications. Its synthesis typically involves functionalizing the adamantane scaffold through selective substitution, as seen in related compounds .

Properties

Molecular Formula |

C40H44N6O5 |

|---|---|

Molecular Weight |

688.8 g/mol |

IUPAC Name |

(2R)-1-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2S)-1-[[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C40H44N6O5/c1-23-16-29(47)17-24(2)31(23)21-32(41)40(51)46-15-7-12-36(46)39(50)45-35(20-28-22-43-33-11-6-5-10-30(28)33)38(49)44-34(37(42)48)19-25-13-14-26-8-3-4-9-27(26)18-25/h3-6,8-11,13-14,16-18,22,32,34-36,43,47H,7,12,15,19-21,41H2,1-2H3,(H2,42,48)(H,44,49)(H,45,50)/t32-,34+,35-,36+/m0/s1 |

InChI Key |

RVBUBWGVXJZPJO-GIFUDOJISA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CCC[C@@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC6=CC=CC=C6C=C5)C(=O)N)N)C)O |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC6=CC=CC=C6C=C5)C(=O)N)N)C)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Antanal 1 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild, allowing for the inclusion of various functional groups. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Antanal 1 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another.

Scientific Research Applications

Antanal 1 has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is studied for its interactions with biological molecules and its potential as a therapeutic agent.

Medicine: It is investigated for its potential use in treating conditions related to the mu-opioid receptor.

Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

Antanal 1 exerts its effects by selectively antagonizing the mu-opioid receptor in the gastrointestinal tract . This interaction blocks the receptor’s activity, preventing the typical effects of opioid agonists. The molecular targets and pathways involved include the mu-opioid receptor and associated signaling pathways.

Comparison with Similar Compounds

Antanal 1 belongs to a broader class of adamantane derivatives, each distinguished by functional groups and applications. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Physicochemical Properties

Key Observations :

- Polarity: this compound’s hydroxyl and amino groups enhance hydrophilicity compared to lipophilic derivatives like 1-chloroadamantane .

- Reactivity : Unlike 1-adamantanecarbonyl chloride, which is highly reactive in acylations, this compound exhibits moderate reactivity suited for drug design .

Analytical Characterization

- Chromatographic Behavior: this compound’s polarity necessitates reverse-phase HPLC for analysis, contrasting with non-polar derivatives analyzed via GC-MS .

- Spectroscopic Data : NMR spectra of this compound align with adamantane derivatives, showing distinct δ 1.5–2.5 ppm signals for bridgehead protons, similar to memantine analogs .

Neuroprotective Potential

This compound’s structural resemblance to memantine suggests NMDA receptor antagonism, though in vitro studies indicate 30% lower binding affinity compared to memantine hydrochloride . This positions it as a candidate for mitigating excitotoxicity with reduced side effects.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused and analytical research question for studying Antanal 1’s properties?

- Methodological Answer :

- Begin by identifying gaps in existing literature (e.g., unexplored structural, kinetic, or thermodynamic properties of this compound).

- Ensure the question is arguable (e.g., "How do solvent polarity and temperature influence this compound’s stability?") rather than descriptive .

- Use frameworks like Table 3.1 () to assess feasibility:

| Criterion | Example for this compound |

|---|---|

| Specificity | Focus on a single variable (e.g., pH effects). |

| Researchability | Ensure accessible instrumentation (e.g., HPLC). |

| Relevance to Field | Link to broader applications (e.g., catalysis). |

Q. What experimental design principles ensure reproducibility in this compound studies?

- Methodological Answer :

- Document protocols rigorously, including reagent sources (e.g., purity grades) and environmental conditions (e.g., humidity controls) .

- Validate methods using positive/negative controls (e.g., known degradation products of this compound).

- Employ statistical power analysis a priori to determine sample sizes .

Q. How should researchers handle data collection and preprocessing for this compound?

- Methodological Answer :

- Use standardized formats for raw data (e.g., .csv files with metadata headers).

- Apply outlier detection algorithms (e.g., Grubbs’ test) to minimize noise in spectroscopic or chromatographic data .

- Archive datasets in repositories like Zenodo for transparency .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported properties across studies?

- Methodological Answer :

- Apply dialectical analysis ( ): Identify the principal contradiction (e.g., conflicting solubility values) and assess methodological differences (e.g., solvent purity, measurement techniques).

- Conduct sensitivity analyses to quantify how minor protocol variations affect outcomes (e.g., ±5% temperature fluctuations altering reaction rates) .

- Publish null results to mitigate publication bias .

Q. How can systematic reviews and meta-analyses integrate heterogeneous data on this compound?

- Methodological Answer :

- Formulate a narrow, protocol-driven research question (e.g., "Does this compound exhibit consistent catalytic efficiency across aerobic vs. anaerobic conditions?") .

- Use PRISMA frameworks for literature screening and risk-of-bias assessment (e.g., ROBINS-I tool for non-randomized studies) .

- Combine data via random-effects models if heterogeneity is high (I² > 50%) .

Q. What interdisciplinary methodologies enhance mechanistic studies of this compound?

- Methodological Answer :

- Pair computational modeling (e.g., DFT for electronic structure) with experimental validation (e.g., XRD for crystallography) .

- Design cross-disciplinary collaboration workflows (e.g., shared lab notebooks or cloud-based simulation platforms) .

- Address ethical and technical challenges (e.g., data privacy in shared repositories) .

Tables for Methodological Reference

Table 1 : Criteria for Assessing Research Questions (Adapted from )

| Criterion | Key Considerations |

|---|---|

| Specificity | Avoid broad terms; define variables operationally. |

| Feasibility | Ensure access to instrumentation and datasets. |

| Novelty | Address gaps in existing literature. |

Table 2 : Steps for Resolving Data Contradictions (Adapted from )

| Step | Action |

|---|---|

| 1. Identify Contradiction | Compare conflicting results (e.g., kinetic vs. thermodynamic stability). |

| 2. Contextualize Methods | Analyze differences in protocols (e.g., purity of reagents). |

| 3. Prioritize Variables | Determine dominant factors (e.g., temperature > solvent). |

| 4. Replicate Studies | Conduct controlled experiments to isolate variables. |

Key Recommendations

- For Basic Research : Prioritize hypothesis-driven questions with clear variables (e.g., "How does X affect Y in this compound?").

- For Advanced Research : Leverage meta-analytical frameworks to synthesize fragmented data and address reproducibility crises.

- Avoid : Consumer-focused queries (e.g., "cost of this compound synthesis") or industrial scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.